

Validating the Structure of Herqueilenone A: A Comparative Guide

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Compound of Interest

Compound Name: *Herqueilenone A*

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For Researchers, Scientists, and Drug Development Professionals

The robust validation of a novel natural product's structure is a cornerstone of drug discovery and development. An incorrect structural assignment can lead to wasted resources and flawed interpretations of biological activity. This guide provides a comparative analysis of the experimental data that solidified the proposed structure of **Herqueilenone A**, a unique rearranged benzoquinone-chromanone isolated from the fungus *Penicillium herquei*. We will examine the key spectroscopic evidence and illustrate how it supports the reported structure over other plausible alternatives.

The Proposed Structure of Herqueilenone A

Herqueilenone A was first isolated and its structure elucidated in 2020.^[1] The compound possesses a complex, rearranged scaffold featuring a chroman-4-one core linked to a tetrahydrofuran ring and a benzoquinone moiety with an acetophenone group. The validation of this intricate architecture relied on a comprehensive analysis of spectroscopic data.

Comparative Analysis of Spectroscopic Data

The definitive structure of **Herqueilenone A** was established through a combination of 2D NMR spectroscopy and high-resolution mass spectrometry. The following table summarizes the key experimental data and provides a rationale for how this data supports the proposed structure over a hypothetical alternative in which the connectivity of the benzoquinone and chromanone moieties is swapped.

Experimental Data	Observation for Herqueilenone A	Interpretation for Proposed Structure	Contradiction with Hypothetical Alternative Structure
^1H NMR	Aromatic protons with specific coupling patterns.	The observed couplings are consistent with the substitution pattern on the benzoquinone and chromanone rings.	The alternative structure would predict different coupling patterns for the aromatic protons.
^{13}C NMR	Chemical shifts indicative of ketone, quinone, and ether functionalities.	The number and chemical shifts of the carbon signals match the proposed tetracyclic system.	A different arrangement of the rings would result in a different set of predicted ^{13}C chemical shifts.
HMBC	Key correlations between protons and carbons across the molecule.	Long-range correlations were observed between protons on the chromanone ring and carbons on the benzoquinone, confirming their connectivity.	The alternative structure would not exhibit these specific long-range HMBC correlations.
NOESY	Through-space correlations between specific protons.	NOESY correlations helped to establish the relative stereochemistry of the chiral centers.	The alternative structure would predict a different set of NOESY correlations.
HRMS	High-resolution mass spectrometry data.	The measured mass and calculated molecular formula correspond to the proposed structure.	While the alternative structure would have the same molecular formula, the fragmentation pattern in MS/MS

experiments would likely differ.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of structural assignments. Below are standard protocols for the key experiments used in the structure elucidation of **Herqueilenone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

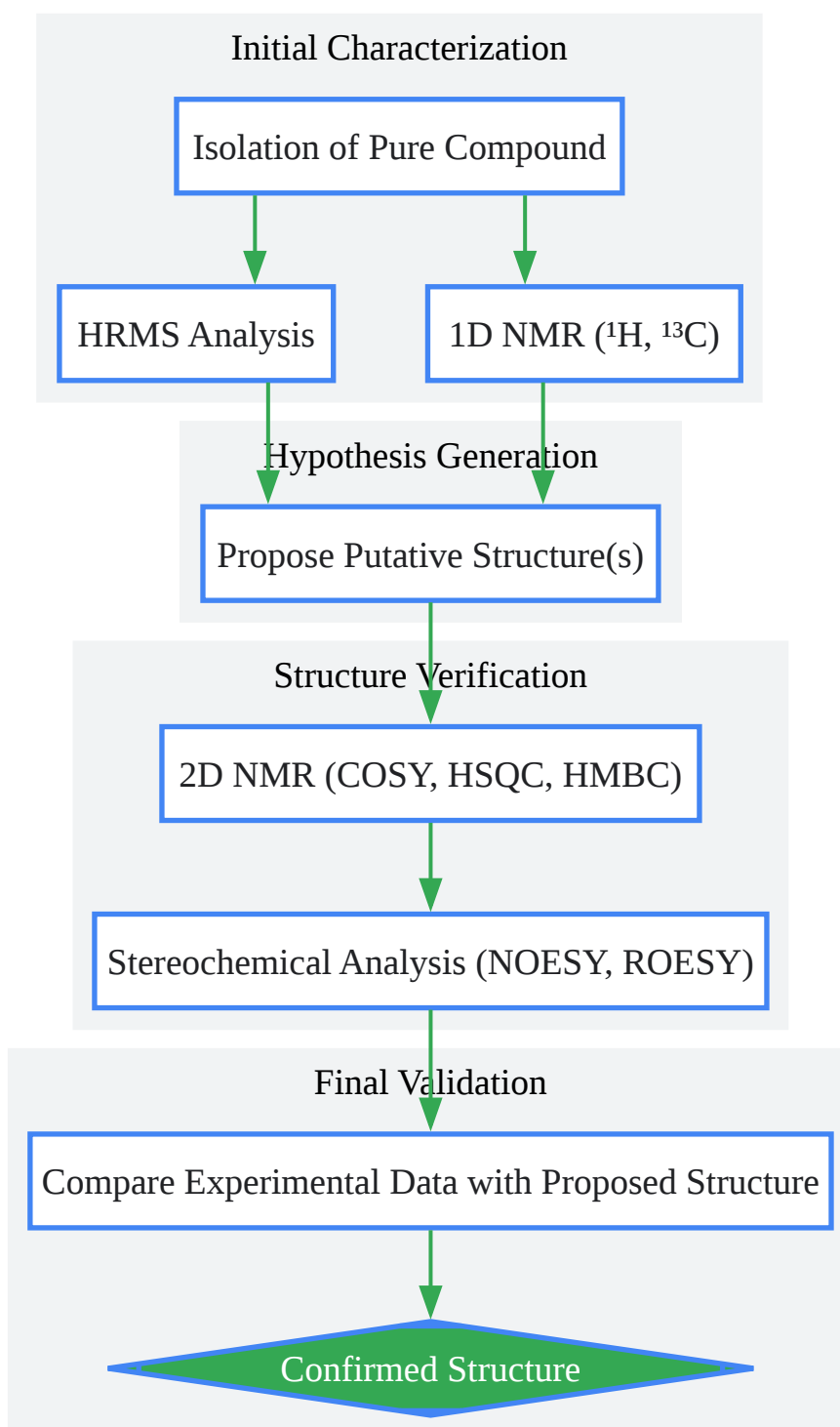
- **Sample Preparation:** The purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR:** The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **¹³C NMR:** The spectrum is acquired with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
- **2D NMR (COSY, HSQC, HMBC, NOESY):** These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. For HMBC, a long-range coupling delay (typically 50-100 ms) is optimized to observe correlations between protons and carbons separated by 2-3 bonds. For NOESY, a mixing time of 300-800 ms is commonly used to observe through-space correlations.

High-Resolution Mass Spectrometry (HRMS)

- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
- **Ionization:** Electrospray ionization (ESI) is a common technique for natural products.
- **Mass Analysis:** The mass-to-charge ratio (*m/z*) of the ions is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy allows for the unambiguous determination of the elemental composition.

Logical Workflow for Structure Validation

The process of validating a proposed chemical structure is a logical progression from initial characterization to definitive confirmation. The following diagram illustrates this workflow.



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- 1. Total synthesis and structural revision of hericerin. | Semantic Scholar [semanticscholar.org]
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